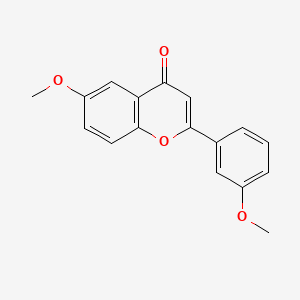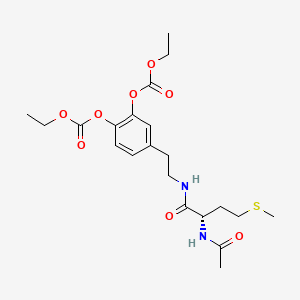
Docarpamine
Descripción general
Descripción
Docarpamina es una molécula pequeña que se clasifica como agonista del receptor D1 y agonista del receptor β1-adrenérgico . Su fórmula química es C21H30N2O8S . Aunque no es ampliamente conocida, la docarpamina tiene posibles aplicaciones terapéuticas.
Mecanismo De Acción
El mecanismo de acción de la docarpamina implica:
Activación del Receptor D1: Estimula los receptores D1, lo que lleva a la vasodilatación y al aumento del flujo sanguíneo renal.
Activación del Receptor β1-Adrenérgico: Al actuar sobre los receptores β1-adrenérgicos, mejora la contractilidad cardíaca y la frecuencia cardíaca.
Análisis Bioquímico
Biochemical Properties
Docarpamine plays a significant role in biochemical reactions by serving as a prodrug for dopamine. It interacts with various enzymes, including sulfotransferase, monoamine oxidase, and catechol-O-methyltransferase, which are involved in its metabolism. The compound is hydrolyzed in two steps: first, the catechol ester is hydrolyzed to form dide-ethoxycarbonylthis compound, and then the amido linkage is hydrolyzed to release free dopamine . These interactions are crucial for the conversion of this compound to its active form, dopamine, which then exerts its physiological effects.
Cellular Effects
This compound influences various types of cells and cellular processes by increasing the levels of free dopamine. It activates renal dopamine receptors, leading to renal vasodilation and natriuresis. In cardiac cells, this compound exerts a positive inotropic effect by activating cardiac beta-1 receptors via free dopamine . These actions enhance renal and cardiac function without crossing the blood-brain barrier, thus avoiding central nervous system effects even at high doses .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to dopamine, which then binds to and activates dopamine receptors. This activation leads to various downstream effects, including enzyme inhibition or activation and changes in gene expression. For instance, the activation of renal dopamine receptors by free dopamine results in renal vasodilation and natriuresis, while the activation of cardiac beta-1 receptors enhances cardiac contractility . These molecular interactions are essential for the therapeutic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is designed to protect the catechol and amino moieties of dopamine with ethoxycarbonyl and acetylmethionyl groups, respectively, which enhances its stability and reduces first-pass metabolism . Over time, this compound is hydrolyzed to release free dopamine, which then exerts its effects on renal and cardiac function. Long-term studies have shown that this compound maintains its efficacy without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively improves renal and cardiac function by increasing free dopamine levels. At high doses, this compound may cause adverse effects, such as emesis, although it has a weaker emetic effect compared to levodopa . Threshold effects have been observed, indicating that there is a dose-dependent relationship between this compound administration and its physiological effects .
Metabolic Pathways
This compound is involved in metabolic pathways that convert it to free dopamine. The primary enzymes involved in this process are sulfotransferase, monoamine oxidase, and catechol-O-methyltransferase . These enzymes facilitate the hydrolysis of this compound to dide-ethoxycarbonylthis compound and subsequently to free dopamine. This metabolic pathway is crucial for the therapeutic effects of this compound, as it ensures the release of active dopamine in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is designed to be orally active, allowing it to be absorbed in the intestinal wall and transported to the liver, where it is converted to free dopamine . The distribution of this compound and its metabolites is primarily peripheral, as they do not cross the blood-brain barrier . This selective distribution is beneficial for targeting renal and cardiac functions without affecting the central nervous system .
Subcellular Localization
The subcellular localization of this compound and its metabolites is primarily in the peripheral tissues, including the renal and cardiac cells. This compound is designed to protect the catechol and amino moieties of dopamine, ensuring its stability and targeted delivery to specific compartments . The localization of this compound in these tissues is essential for its activity and function, as it allows for the selective activation of renal and cardiac dopamine receptors without central nervous system involvement .
Métodos De Preparación
Rutas Sintéticas:: La ruta sintética para obtener docarpamina implica los siguientes pasos:
Acetilación: Comenzando desde el compuesto precursor, se produce la acetilación del grupo amino.
Tiolación: Se introduce el grupo tiol (que contiene azufre).
Formación de Éster Carbonato: El paso final implica la formación del éster carbonato.
Producción Industrial:: Los métodos de producción industrial para la docarpamina no están ampliamente documentados, pero la investigación y el desarrollo continúan en este ámbito.
Análisis De Reacciones Químicas
Reacciones:: La docarpamina puede experimentar diversas reacciones, incluyendo:
Oxidación: Los procesos oxidativos pueden modificar su estructura.
Reducción: Las reacciones de reducción pueden ocurrir en grupos funcionales específicos.
Sustitución: Las reacciones de sustitución pueden reemplazar átomos o grupos específicos.
Anhídrido acético: Utilizado para la acetilación.
Reactivos de tiol: Empleados para la tiolación.
Reactivos de esterificación de carbonato: Necesarios para la formación del éster carbonato.
Productos Principales:: Los principales productos formados durante estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Las aplicaciones de la docarpamina abarcan varios campos científicos:
Neurociencia: Como agonista del receptor D1, puede tener implicaciones en trastornos neurológicos.
Farmacología: Los investigadores exploran sus efectos en la regulación de la presión arterial y la función vascular.
Comparación Con Compuestos Similares
La singularidad de la docarpamina radica en su doble actividad como agonista del receptor D1 y agonista del receptor β1-adrenérgico. Los compuestos similares incluyen análogos de la dopamina y otras catecolaminas.
Propiedades
IUPAC Name |
[4-[2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]ethyl]-2-ethoxycarbonyloxyphenyl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O8S/c1-5-28-20(26)30-17-8-7-15(13-18(17)31-21(27)29-6-2)9-11-22-19(25)16(10-12-32-4)23-14(3)24/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,22,25)(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVMAMIPILWYHQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)[C@H](CCSC)NC(=O)C)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057820 | |
| Record name | Docarpamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74639-40-0 | |
| Record name | Docarpamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74639-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docarpamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074639400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docarpamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOCARPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPQ57D8S72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


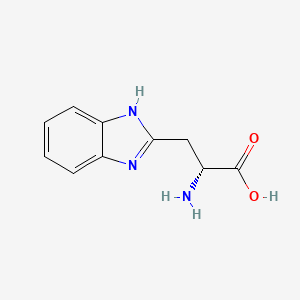
![[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate](/img/structure/B1201423.png)
![3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1201424.png)
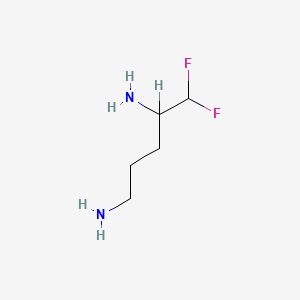
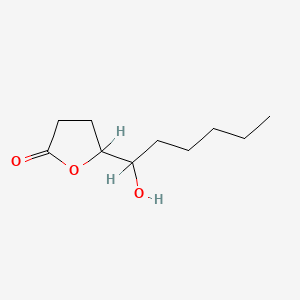
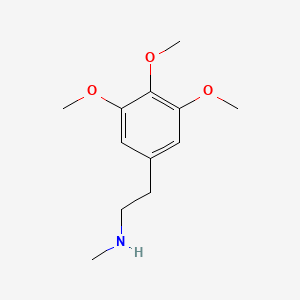
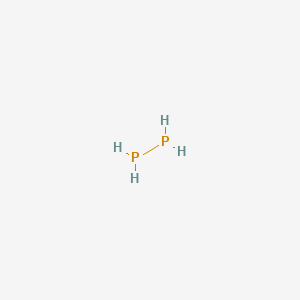

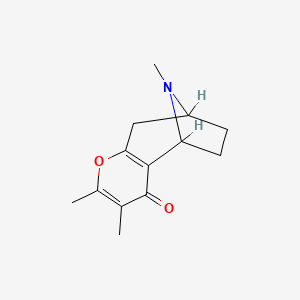
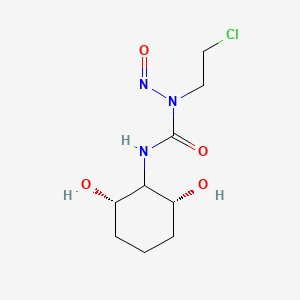
![ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B1201441.png)
![N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1201442.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone](/img/structure/B1201443.png)
